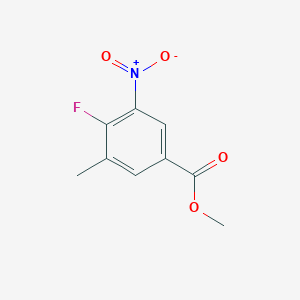

Methyl 4-fluoro-3-methyl-5-nitrobenzoate

Description

Contextual Significance of Fluorinated and Nitrated Aromatic Esters in Chemical Research

Fluorinated and nitrated aromatic esters are of considerable significance in various domains of chemical research, particularly in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule. nbinno.comresearchgate.nettandfonline.com Fluorine's high electronegativity and small size can lead to more favorable interactions with biological targets.

Nitroaromatic compounds, including nitrated aromatic esters, are pivotal intermediates in the synthesis of a wide array of industrially important chemicals. mdpi-res.comnih.govnih.gov The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions. mdpi-res.com Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast number of other functional groups and molecular scaffolds, which are essential for the synthesis of pharmaceuticals, dyes, and polymers. mdpi-res.comnih.govnih.gov The combination of both fluorine and nitro functionalities in a single molecule, as seen in methyl 4-fluoro-3-methyl-5-nitrobenzoate, offers a versatile building block for the synthesis of complex and highly functionalized molecules with potential applications in various fields of chemical research.

Historical Perspective on Related Benzoate (B1203000) Derivatives and Their Research Impact in Synthetic Methodologies

The study of benzoate derivatives has a rich history, dating back to the 16th century with the discovery of benzoic acid from gum benzoin. newworldencyclopedia.orgchemeurope.com The structural elucidation of benzoic acid in 1832 by Justus von Liebig and Friedrich Wöhler was a landmark in the development of organic chemistry. newworldencyclopedia.orgchemeurope.com Early industrial preparations of benzoic acid involved the hydrolysis of benzotrichloride, though this method was later supplanted by the cleaner oxidation of toluene (B28343). chemeurope.comijcrt.org

Benzoate esters, in particular, have been instrumental in the development of synthetic methodologies. Their use as protecting groups for carboxylic acids and as precursors for a variety of functional group transformations has been a cornerstone of organic synthesis. The investigation of the reactivity of substituted benzoates has led to a deeper understanding of electronic effects and reaction mechanisms in aromatic chemistry. The introduction of various substituents onto the benzene (B151609) ring of benzoate derivatives has allowed for the fine-tuning of their chemical and physical properties, leading to their use in a wide range of applications, from food preservatives to the synthesis of complex organic molecules. newworldencyclopedia.orgijcrt.org

Structural Features and Electronic Environment of this compound for Research Delimitation

The specific arrangement of substituents on the aromatic ring of this compound dictates its chemical reactivity and potential applications. The molecule's structure is characterized by a central benzene ring with five substituents:

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through both inductive and resonance effects, deactivating the ring towards electrophilic aromatic substitution.

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect, which activates the aromatic ring towards electrophilic substitution.

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group due to both a strong inductive effect and a resonance effect. minia.edu.eglibretexts.org This powerful deactivating group significantly reduces the electron density of the aromatic ring.

The interplay of these electronic effects creates a unique electronic environment on the aromatic ring. The strong electron-withdrawing nature of the nitro and methyl ester groups, coupled with the inductive withdrawal of the fluorine atom, makes the aromatic ring electron-deficient. This heightened electrophilicity makes the compound particularly susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a leaving group (such as the fluorine atom) on the aromatic ring. The presence of the methyl group provides a slight counteracting electron-donating effect. This complex electronic landscape makes this compound a specialized reagent for the synthesis of highly substituted and electronically distinct aromatic compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1339408-08-0 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid |

Spectroscopic Data of this compound

| Type of Spectrum | Data |

| InChI | 1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3 |

| InChI Key | QQJTZMXOKYMWDT-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO4 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

methyl 4-fluoro-3-methyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3 |

InChI Key |

QQJTZMXOKYMWDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate

Strategic Retrosynthetic Analysis Leading to Established Precursors for the Target Compound

A retrosynthetic analysis of Methyl 4-fluoro-3-methyl-5-nitrobenzoate deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections would involve the ester, nitro, and fluoro groups.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 4-fluoro-3-methyl-5-nitrobenzoic acid | 3-fluoro-5-methylaniline | 3-methylaniline, Methanol (B129727), Nitrating agents, Fluorinating agents |

This analysis suggests that the key precursor is 4-fluoro-3-methyl-5-nitrobenzoic acid . This intermediate can be synthesized from more fundamental starting materials. The methyl ester can be formed in the final step from the corresponding carboxylic acid. The nitro group can be introduced via electrophilic aromatic substitution on a suitably substituted benzene (B151609) ring. The fluorine atom can be incorporated through various fluorination techniques. A logical starting point for the synthesis would be a commercially available substituted toluene (B28343) or aniline (B41778) derivative.

Detailed Synthetic Pathways Employing Esterification Techniques for Benzoate (B1203000) Formation

The final step in the proposed synthesis is the esterification of 4-fluoro-3-methyl-5-nitrobenzoic acid to yield the target methyl benzoate. Several established methods for esterification can be employed.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.comnumberanalytics.com The reaction is typically carried out under reflux conditions. numberanalytics.com The equilibrium can be driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. numberanalytics.comnumberanalytics.com For a similar compound, 4-Fluoro-3-nitro-benzoic acid was dissolved in methanol, concentrated sulfuric acid was added, and the reaction was heated to reflux for 3 hours to yield the methyl ester in 90% yield.

Esterification using Activating Agents: To avoid the harsh conditions of strong acids, coupling agents can be used to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification with methanol under milder conditions.

Reaction with Alkyl Halides: The sodium or potassium salt of the carboxylic acid can be reacted with a methyl halide (e.g., methyl iodide) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. This method is particularly useful when the starting material is sensitive to acidic conditions.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, Methanol, H₂SO₄ or HCl | Reflux | Inexpensive reagents, simple procedure | Harsh acidic conditions, requires excess alcohol |

| Using Activating Agents | Carboxylic acid, Methanol, DCC/EDC, DMAP | Room temperature | Mild conditions, high yields | Expensive reagents, side products can be difficult to remove |

| Reaction with Alkyl Halides | Carboxylate salt, Methyl iodide | Room temperature to moderate heat | Mild conditions | Use of toxic alkyl halides |

Nitration and Fluorination Methodologies for Substituted Aromatic Systems in the Context of this compound Synthesis

The introduction of the nitro and fluoro groups onto the aromatic ring requires careful consideration of the directing effects of the existing substituents.

Nitration: Aromatic nitration is a well-established electrophilic aromatic substitution reaction. jove.com The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). jove.comlibretexts.org The conditions need to be carefully controlled to avoid over-nitration or side reactions. The directing effects of the methyl and fluoro groups on the aromatic ring will influence the position of nitration. Both are ortho-, para-directing groups. For the synthesis of a related compound, 5-fluoro-2-methylbenzoic acid was nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. chemicalbook.com

Fluorination: Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. The Schiemann reaction is a classic method that involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. Modern fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4), offer milder and more versatile alternatives for the direct fluorination of aromatic compounds. libretexts.org

A process for the simultaneous nitration and fluorination of certain aromatic derivatives has also been described, where the aromatic derivative is reacted with a halogen and a nitrating agent in liquid hydrofluoric acid. google.com

Optimization and Scale-Up Considerations for Laboratory and Pilot-Scale Synthesis of Aromatic Esters

Transitioning a synthetic route from the laboratory to a pilot or industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. numberanalytics.comrsc.org

Key Optimization Parameters:

Temperature and Pressure: These parameters can significantly affect reaction rates and yields. numberanalytics.com For esterification, an optimal temperature is typically between 50°C and 100°C. numberanalytics.com

Catalyst Selection and Loading: The choice of catalyst is crucial for maximizing reaction efficiency. numberanalytics.com For large-scale production, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused. mdpi.com

Solvent Selection: The solvent can influence reaction rates and selectivity. The ideal solvent should be inert, have a suitable boiling point for the reaction temperature, and be easily recoverable.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time that maximizes product yield while minimizing the formation of byproducts.

Scale-Up Challenges:

Heat Transfer: Exothermic reactions, such as nitration, can pose significant challenges on a larger scale due to the difficulty in dissipating heat efficiently.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between reactants is critical for achieving consistent results.

Safety: The use of hazardous reagents like concentrated acids and flammable solvents requires stringent safety protocols and specialized equipment for large-scale operations.

Green Chemistry Principles Applied to the Synthesis of this compound, including Continuous Flow Reactor Applications

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. numberanalytics.com

Key Green Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, using solid acid catalysts instead of corrosive mineral acids for esterification. mdpi.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can be an energy-efficient alternative to conventional heating. researchgate.netresearchgate.netresearchgate.net

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. rsc.org

Continuous Flow Reactor Applications:

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. innospk.com

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to better control over reaction conditions and improved yields.

Scalability: Scaling up a flow process is often simpler than a batch process, as it can be achieved by running the reactor for longer periods or by using multiple reactors in parallel.

Integration of Processes: Multiple reaction steps can be integrated into a single continuous flow system, reducing the need for isolation and purification of intermediates.

The application of continuous flow technology to the nitration and esterification steps in the synthesis of this compound could lead to a safer, more efficient, and more environmentally friendly manufacturing process. innospk.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) at the Fluoro-Substituted Position

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. researchgate.net In Methyl 4-fluoro-3-methyl-5-nitrobenzoate, the fluorine atom is the primary site for nucleophilic attack due to the electronic activation of the ring and the nature of the leaving group. The generally accepted mechanism for SNAr is a two-step addition-elimination process. numberanalytics.comnih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the fluorine leaving group. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com The aromaticity of the ring is temporarily disrupted in this step.

Elimination Step: The leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored. This step is typically fast.

The rate-determining step is usually the formation of the Meisenheimer complex. mdpi.com The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluorine's ability to be a good leaving group in SNAr reactions, often better than other halogens like chlorine or bromine, contributes to the reactivity at this position. nih.gov The order of leaving group ability in activated SNAr reactions is generally F > NO₂ > Cl ≈ Br > I. nih.gov Recent research also suggests that some SNAr reactions may proceed through a concerted (cSNAr) or borderline mechanism rather than a stepwise one, depending on the substrate, nucleophile, and reaction conditions. rsc.orgnih.gov

The nitro group (-NO₂) plays a crucial role in activating the aromatic ring for nucleophilic substitution. Positioned ortho to the fluorine atom in this compound, its strong electron-withdrawing nature is key to the SNAr mechanism. numberanalytics.comnih.gov

The nitro group activates the ring through two primary effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework, making the ring more electron-deficient (electrophilic).

This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the activating group. nih.gov In this compound, the ortho-nitro group provides this essential stabilization for the intermediate formed upon nucleophilic attack at the C-F bond.

Table 1: Effect of Substituents on SNAr Reactivity

| Substituent | Position Relative to Leaving Group | Electronic Effect | Influence on SNAr Rate |

| Nitro (-NO₂) | Ortho, Para | Strong Electron-Withdrawing (-I, -R) | Strongly Activating |

| Nitro (-NO₂) | Meta | Electron-Withdrawing (-I) | Weakly Activating |

| Methyl (-CH₃) | Ortho, Para | Electron-Donating (+I, +R) | Deactivating |

| Fluoro (-F) | N/A (as leaving group) | Inductive Withdrawal (-I) | Enhances electrophilicity of carbon |

The methyl group (-CH₃) at the 3-position also influences the reactivity of the ring, primarily through steric and electronic effects.

Electronic Effect: The methyl group is an electron-donating group (+I effect). chemguide.co.uk It releases electron density into the aromatic ring, which generally deactivates the ring towards nucleophilic attack by making it less electrophilic. stackexchange.com However, in this specific molecule, the powerful activating effect of the ortho-nitro group overwhelmingly dominates the modest deactivating effect of the methyl group.

Steric Effect: Positioned meta to the fluorine atom, the methyl group can exert some steric hindrance. It may partially shield the site of nucleophilic attack, potentially slowing down the reaction rate compared to an unmethylated analogue. The degree of this steric hindrance depends on the size of the incoming nucleophile. Bulky nucleophiles would experience a more significant steric clash, leading to a more pronounced decrease in reaction rate.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzoate (B1203000) Ring System

In contrast to SNAr, Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. miracosta.edu The reactivity of this compound towards EAS is dictated by the combined directing effects of its substituents. msu.edu

The substituents on the ring can be classified based on their influence on the ring's reactivity and their directing effects:

Methyl (-CH₃): An activating, ortho, para-directing group due to its electron-donating nature. chemguide.co.ukuniv-ouargla.dz

Fluoro (-F): A deactivating, ortho, para-directing group. It deactivates the ring through its strong inductive electron withdrawal (-I) but directs ortho and para due to resonance effects (+R) where its lone pairs can stabilize the carbocation intermediate. youtube.com

Methyl Ester (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. aiinmr.comchegg.comrsc.org

Nitro (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. msu.edumsu.edu

Transformations of the Nitro Group: Reduction Pathways and Mechanistic Studies

The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing functionalities, most commonly an amino group (-NH₂). masterorganicchemistry.com This transformation is fundamental in the synthesis of aromatic amines, which are valuable intermediates. numberanalytics.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This widely used method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. numberanalytics.comlibretexts.org Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com The reaction is typically carried out under pressure.

Metal/Acid Reduction: This classic method uses an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org

The mechanism of nitro group reduction is a stepwise process involving the transfer of multiple electrons and protons. numberanalytics.com The reaction is believed to proceed through intermediate species such as nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) compounds before the final amine is formed. numberanalytics.comorientjchem.org

General Reduction Pathway: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

The specific intermediates observed can depend on the reaction conditions and the reducing agent used. orientjchem.org

Ester Group Reactivity: Hydrolysis, Transesterification, and Ammonolysis Mechanisms

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions. The core mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (methoxide, -OCH₃). oieau.fr

Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield a carboxylic acid and methanol (B129727). oieau.fr

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. This pathway is generally irreversible as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol.

Acid-catalyzed hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is reversible.

Transesterification: This is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The incoming alcohol displaces the original alcohol from the ester.

Ammonolysis: The reaction of the ester with ammonia (B1221849) or a primary/secondary amine to form an amide. nih.gov Computational studies on the aminolysis of methyl benzoate suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being favored under general base catalysis. nih.govresearchgate.net

The reactivity of the ester group in this compound is influenced by the electronic effects of the other ring substituents. The strong electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, likely increasing the rate of nucleophilic attack compared to unsubstituted methyl benzoate.

Side-Chain Reactivity of the Methyl Group: Oxidation and Halogenation Research

The methyl group attached to the aromatic ring has its own characteristic reactivity, primarily at the benzylic position.

Oxidation: The benzylic carbon of an alkyl group attached to a benzene (B151609) ring is susceptible to oxidation. csbsju.edu Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid (-COOH). libretexts.orglibretexts.org A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org The mechanism is complex but is thought to involve radical intermediates stabilized by the aromatic ring. libretexts.org

Halogenation: Free-radical halogenation can occur at the benzylic position under specific conditions. orgoreview.com Reacting an alkylbenzene with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light or heat initiates a free-radical chain reaction. This leads to the substitution of benzylic hydrogens with halogen atoms. N-Bromosuccinimide (NBS) is often used as a specific reagent for benzylic bromination. orgoreview.com The mechanism involves initiation (homolytic cleavage of the halogen), propagation (hydrogen abstraction to form a resonance-stabilized benzyl (B1604629) radical, followed by reaction with a halogen molecule), and termination steps. orgoreview.com

No Direct Research Found on Stereochemical Aspects of this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific studies focusing on the stereochemical considerations in reactions involving this compound and its derivatives.

While the principles of stereochemistry are fundamental to organic chemistry, their specific application to a particular compound requires dedicated research and experimental validation. The current body of scientific knowledge does not appear to contain this specific information for the requested molecule.

Searches for "this compound" did not yield any papers detailing stereoselective or stereospecific reactions, the use of chiral catalysts, or the formation and analysis of stereoisomers involving this compound.

Information was found for structurally related but distinct compounds, such as Methyl 4-fluoro-3-nitrobenzoate and 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid. However, the principles and outcomes of stereochemical reactions are highly specific to the exact molecular structure, including the presence and position of all substituents. The methyl group at the 3-position in the requested compound significantly alters its electronic and steric properties compared to its simpler analogue, Methyl 4-fluoro-3-nitrobenzoate. Therefore, extrapolating stereochemical behavior from these related molecules to this compound would be scientifically unsound.

General literature on asymmetric synthesis and chiral catalysis provides a theoretical framework for how such reactions could be designed. acs.orgrsc.org However, without experimental data specific to this compound, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate article.

Consequently, it is not possible to provide a detailed elucidation of the stereochemical considerations for reactions involving this compound as requested.

Theoretical and Computational Chemistry Approaches to Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

In analogous compounds like 4-Methyl-3-Nitrobenzoic Acid, DFT calculations with the B3LYP functional and a 6-311++G basis set have been used to determine the optimized geometry and electronic properties. researchgate.net For Methyl 4-fluoro-3-methyl-5-nitrobenzoate, similar calculations would likely show a significant polarization of the aromatic ring due to the electron-withdrawing nature of the nitro and fluoro groups, and the electron-donating nature of the methyl group. The nitro group, in particular, would substantially lower the energy of the LUMO, indicating its role as a strong electrophilic site. The Mulliken charge analysis would likely show a net positive charge on the carbon atoms attached to the nitro and fluoro groups and a negative charge on the oxygen atoms of the nitro and ester groups.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Energy | Relatively low | Presence of strong electron-withdrawing groups |

| LUMO Energy | Significantly lowered | Strong electron-withdrawing nitro group |

| HOMO-LUMO Gap | Moderate | Interplay of donating and withdrawing groups |

| Dipole Moment | Significant | Asymmetric substitution pattern |

| Charge on Nitro Group Carbons | Positive | Inductive and resonance effects |

Density Functional Theory (DFT) Studies on Reactivity Predictions and Transition State Analysis

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of organic molecules and for analyzing the transition states of chemical reactions. For this compound, DFT calculations can be employed to predict sites of nucleophilic and electrophilic attack, as well as to model reaction pathways. The electron-withdrawing nitro and fluoro groups are expected to activate the benzene (B151609) ring towards nucleophilic aromatic substitution, while deactivating it towards electrophilic substitution.

Studies on substituted nitroarenes have shown that DFT methods can provide good correlations between computed thermodynamic parameters and experimental relative reaction rates of nucleophilic addition. icm.edu.pl For this compound, DFT calculations could be used to model the addition of a nucleophile to the aromatic ring. The calculations would likely predict that the positions ortho and para to the strongly activating nitro group are the most favorable for nucleophilic attack. Transition state analysis would reveal the energy barriers for these reactions, providing insights into the reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a valuable tool for studying the conformational flexibility and intermolecular interactions of molecules. For a relatively rigid molecule like this compound, MD simulations can provide insights into the rotational dynamics of the methyl and ester groups and the nature of its interactions with other molecules or a solvent.

In studies of substituted nitrobenzoic acids, computational methods have been used to understand intermolecular interactions in the solid state. researchgate.net For this compound, MD simulations in a solvent box (e.g., water or an organic solvent) would reveal information about its solvation shell and the dominant intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (if applicable with the solvent). In the solid state, these simulations could predict crystal packing arrangements and lattice energies, driven by a combination of electrostatic interactions involving the polar nitro and ester groups, and van der Waals forces.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization and Data Interpretation

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable in the characterization of new compounds. For this compound, these in silico predictions can aid in the interpretation of experimental spectra.

DFT calculations, such as those performed on 4-Methyl-3-Nitrobenzoic Acid, can be used to compute vibrational frequencies (IR and Raman), which, after appropriate scaling, can be compared with experimental data to assign vibrational modes. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the assignment of experimental NMR spectra. UV-Vis absorption spectra can also be simulated by calculating the electronic transition energies and oscillator strengths, providing insights into the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| FT-IR | Vibrational frequencies and intensities | DFT (e.g., B3LYP/6-311++G) |

| FT-Raman | Raman scattering activities | DFT (e.g., B3LYP/6-311++G) |

| ¹H NMR | Chemical shifts | GIAO method with DFT |

| ¹³C NMR | Chemical shifts | GIAO method with DFT |

Computational Exploration of Novel Reaction Pathways and Catalytic Effects on Substituted Benzoates

Computational chemistry provides a powerful platform for exploring novel reaction pathways and understanding catalytic effects, which can be extended to substituted benzoates like this compound. While direct computational studies on this specific molecule are scarce, methodologies applied to other aromatic esters can offer significant insights.

For instance, DFT calculations have been instrumental in elucidating the mechanisms of transition-metal-catalyzed reactions of aromatic esters. acs.org These studies often involve mapping the potential energy surface to identify intermediates and transition states for processes such as C-H activation, cross-coupling reactions, and decarbonylative transformations. acs.org For this compound, computational models could be used to explore its potential as a substrate in various catalytic cycles. For example, the fluorine atom could be a site for nucleophilic substitution, and the C-H bonds on the aromatic ring could be targets for functionalization.

Furthermore, computational approaches can be used to screen potential catalysts for specific transformations of this compound. By calculating the activation energies for a reaction with different catalysts, it is possible to predict which catalyst would be the most efficient. This in silico screening can significantly accelerate the discovery of new synthetic methodologies for this and related compounds.

Advanced Spectroscopic and Analytical Techniques for Research Oriented Characterization of Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Extensive searches of publicly available scientific literature and chemical databases did not yield specific experimental High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 4-fluoro-3-methyl-5-nitrobenzoate. While NMR data is available for isomeric and structurally related compounds, the strict focus of this article is solely on the title compound.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for Positional Assignment

No experimentally determined ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound have been reported in the accessible scientific literature. The prediction of such data would be speculative and falls outside the scope of this fact-based article.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

There are no available reports on the use of two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC), for the structural elucidation of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

A thorough search of scientific databases has not revealed any published Fourier-Transform Infrared (FTIR) or Raman spectra for this compound. Therefore, a detailed analysis of its functional groups based on experimental vibrational spectroscopy data cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis in Mechanistic Studies

No specific high-resolution mass spectrometry (HRMS) data, including exact mass determination and fragmentation pathway analysis, for this compound could be located in the reviewed literature. Such data is crucial for confirming the elemental composition and for mechanistic studies involving this compound.

X-ray Crystallography for Single Crystal Structure Determination and Solid-State Conformational Analysis

There is no evidence in the Cambridge Structural Database or other publicly accessible resources of a single crystal X-ray diffraction study having been performed on this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available.

Advanced Chromatographic Methods (HPLC, GC-MS) for Reaction Monitoring, Separation, and Product Purity in Research Settings

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for reaction monitoring and purity assessment, no specific methods or chromatograms have been published for the analysis of this compound. Method development would be required for its separation and quantification in a research setting.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination in Solution Studies

UV-Visible spectroscopy is a powerful analytical technique utilized to investigate the electronic transitions within a molecule and to determine the concentration of a substance in a solution. For a compound such as this compound, this technique provides valuable insights into its electronic structure, which is largely dictated by the substituted aromatic ring.

The absorption of ultraviolet and visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this molecule is the nitro-substituted benzene (B151609) ring. The electronic transitions are typically of two main types: π → π* (pi to pi star) and n → π* (n to pi star) transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands, often observed in the shorter wavelength region of the UV spectrum (around 200-300 nm) for aromatic compounds. The presence of substituents on the benzene ring, such as the nitro, fluoro, and methyl groups, can influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths, sometimes extending into the visible region. For many nitroaromatic compounds, a weak n → π* transition can be observed around 330 nm.

The choice of solvent can significantly impact the UV-Visible spectrum of a compound, a phenomenon known as solvatochromism. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For instance, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. Conversely, n → π* transitions typically show a hypsochromic (blue) shift to shorter wavelengths in more polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

While specific experimental data for this compound is not widely available, the following table provides representative data for a structurally similar compound, nitrobenzene (B124822), in various solvents to illustrate these effects.

| Solvent | λmax (nm) for π → π | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) for n → π |

| Cyclohexane | ~252 | ~10,000 | ~330 | ~100 |

| Acetonitrile | ~260 | ~8,500 | ~310 | ~120 |

| Methanol (B129727) | ~265 | ~8,000 | ~305 | ~150 |

| Water | ~268 | ~7,800 | ~300 | ~170 |

Concentration Determination in Solution Studies

UV-Visible spectroscopy is a primary method for determining the concentration of an analyte in a solution, governed by the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The Beer-Lambert equation is expressed as:

A = εcl

Where:

A is the absorbance (a unitless quantity).

ε (epsilon) is the molar absorptivity or extinction coefficient, a constant that is specific to a compound at a particular wavelength (units: L·mol⁻¹·cm⁻¹).

c is the concentration of the compound in the solution (units: mol·L⁻¹).

l is the path length of the light through the solution, which is typically the width of the cuvette (usually 1 cm).

To determine the concentration of an unknown solution of this compound, a calibration curve is first constructed. This involves preparing a series of standard solutions with known concentrations of the compound. The absorbance of each standard solution is then measured at the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly, to ensure maximum sensitivity and accuracy.

A graph of absorbance versus concentration is then plotted. According to the Beer-Lambert Law, this plot should yield a straight line passing through the origin. The slope of this line is equal to the product of the molar absorptivity and the path length (εl).

The absorbance of the unknown sample is then measured under the same conditions. By using the equation of the line from the calibration curve, the concentration of the unknown sample can be accurately determined.

The following table illustrates a hypothetical dataset for the construction of a Beer-Lambert plot for this compound in methanol at its λmax.

| Concentration (mol·L⁻¹) | Absorbance (A) |

| 1.0 x 10⁻⁵ | 0.15 |

| 2.5 x 10⁻⁵ | 0.38 |

| 5.0 x 10⁻⁵ | 0.75 |

| 7.5 x 10⁻⁵ | 1.13 |

| 1.0 x 10⁻⁴ | 1.50 |

This systematic approach allows for the precise and routine quantification of this compound in solution, which is fundamental for various research applications.

Derivatization and Analog Synthesis from Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate for Research Purposes

Synthesis of Novel Aromatic Fluorine-Containing Building Blocks and Intermediates

The strategic placement of a fluorine atom on the benzene (B151609) ring makes Methyl 4-fluoro-3-methyl-5-nitrobenzoate a valuable starting material for synthesizing other fluorinated building blocks. nih.gov Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. tcichemicals.com

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles to introduce new functionalities onto the aromatic ring. For example, reaction with oxygen-based nucleophiles like phenols or alkoxides can yield diaryl ethers or alkoxy benzoates, respectively. Similarly, nitrogen-based nucleophiles such as amines or anilines can be used to synthesize substituted aminobenzoates. These reactions create a diverse library of polysubstituted aromatic compounds that are otherwise difficult to access.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

|---|---|---|

| Phenol | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF) | Aryl ether derivative |

| Aliphatic Alcohol | Strong base (e.g., NaH) | Alkoxybenzoate derivative |

| Aniline (B41778) | Base, High temperature | Diaryl amine derivative |

These newly synthesized fluorinated intermediates are key components in the construction of more complex molecules, serving as foundational scaffolds in drug discovery and development. nih.gov

Preparation of Reduced Nitro Group Derivatives (Aminobenzoates) and Their Subsequent Transformations

The nitro group of this compound is a key functional handle that can be readily converted into an amino group, yielding methyl 5-amino-4-fluoro-3-methylbenzoate. The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, and several methods are available to achieve this conversion efficiently. sciencemadness.org

Commonly employed reducing agents include:

Catalytic Hydrogenation: This method involves using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. It is generally a clean and high-yielding reaction. sciencemadness.org

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). sciencemadness.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C).

Sodium Dithionite (Na2S2O4): This reagent is effective for reducing nitro groups and is known to be compatible with ester functionalities under certain conditions. sciencemadness.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Typical Conditions | Selectivity Notes |

|---|---|---|

| H2, Pd/C | Methanol (B129727) or Ethanol solvent, room temperature | Highly efficient; can sometimes affect other reducible groups. sciencemadness.org |

| Fe, HCl / Acetic Acid | Reflux | Cost-effective and widely used. sciencemadness.org |

| SnCl2·2H2O | Ethanol, Reflux | A mild alternative to other metal/acid systems. |

The resulting aminobenzoate derivative is a crucial intermediate. The newly formed amino group can undergo a variety of subsequent transformations, including diazotization to form diazonium salts, which can then be converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens via Sandmeyer reaction). Furthermore, the amine can act as a nucleophile in acylation, alkylation, and condensation reactions, paving the way for the synthesis of amides, sulfonamides, and heterocyclic ring systems.

Modifications at the Ester Moiety: Synthesis of Corresponding Amides, Acids, and Alcohols

The methyl ester group in this compound provides another site for synthetic modification, allowing for conversion into other important functional groups such as carboxylic acids, amides, and primary alcohols.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid (4-fluoro-3-methyl-5-nitrobenzoic acid) under either acidic or basic conditions. Basic hydrolysis (saponification), typically using sodium hydroxide (B78521) or potassium hydroxide followed by an acidic workup, is often preferred as it is generally irreversible and proceeds to completion. truman.edu

Amide Formation (Aminolysis): The methyl ester can be converted directly into an amide by heating with an amine (aminolysis). However, this reaction can be slow. A more common and efficient method involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and then reacting the acyl chloride with a primary or secondary amine to form the desired amide.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-fluoro-3-methyl-5-nitrophenyl)methanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Table 3: Transformations of the Methyl Ester Group

| Target Functional Group | Reagents and Conditions | Product Name |

|---|---|---|

| Carboxylic Acid | 1. NaOH (aq), Heat 2. H3O+ | 4-fluoro-3-methyl-5-nitrobenzoic acid |

| Amide (via acid) | 1. Hydrolysis to acid 2. SOCl2 3. R2NH | N,N-disubstituted-4-fluoro-3-methyl-5-nitrobenzamide |

These modifications significantly expand the synthetic utility of the parent compound, enabling the introduction of functional groups that can participate in a different set of chemical reactions, such as peptide couplings (for the carboxylic acid) or further oxidations (for the alcohol).

Exploration of Substituent Effects on Reactivity and Electronic Properties in Analogues for Structure-Activity Relationship Studies

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. It deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

Fluorine Atom (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it has a weak electron-donating resonance effect (+R) due to its lone pairs. The inductive effect typically dominates, making fluorine a deactivating group in electrophilic aromatic substitution.

Methyl Group (-CH₃): This is an electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the aromatic ring towards electrophilic substitution.

Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both inductive (-I) and resonance (-R) effects, deactivating the ring towards electrophilic substitution.

Multi-Step Synthesis of Complex Organic Molecules and Heterocyclic Systems Utilizing this compound as a Key Intermediate

The diverse functional groups of this compound make it an ideal starting point for the multi-step synthesis of more complex molecular architectures, including various heterocyclic systems. scribd.com The strategic conversion of these functional groups in a sequential manner allows for the construction of intricate scaffolds.

A common synthetic strategy involves the reduction of the nitro group to an amine, as described previously. This amine can then be used as a key nucleophile in cyclization reactions. For instance:

Benzimidazole (B57391) Synthesis: The aminobenzoate derivative can be condensed with a carboxylic acid or its equivalent under acidic conditions to form a benzimidazole ring, a common scaffold in pharmaceuticals.

Quinazolinone Synthesis: Reaction of the aminobenzoate with an appropriate precursor, such as an anthranilic acid derivative or a formamide (B127407) equivalent, can lead to the formation of quinazolinone systems.

Benzoxazole/Benzothiazole Synthesis: The amine, in conjunction with a neighboring hydroxyl or thiol group (which could be introduced by displacing the fluorine atom), can undergo cyclization to form benzoxazoles or benzothiazoles.

Furthermore, the fluorine atom can be displaced via SNAr reaction in an intramolecular fashion. If a nucleophilic side chain is introduced by modifying the ester group (e.g., converting it to a hydrazide), this side chain can then displace the fluorine atom to form a fused heterocyclic ring system. The combination of these transformations allows for a modular approach to building complex molecules, where different parts of the final structure are systematically added through the sequential modification of the functional groups present on the starting intermediate.

Applications of Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate in Advanced Organic Synthesis and Materials Science Research

Utility as a Synthon in the Total Synthesis of Complex Natural Products and Synthetic Targets

There is currently no readily available scientific literature detailing the use of Methyl 4-fluoro-3-methyl-5-nitrobenzoate as a key building block or synthon in the total synthesis of any complex natural products or specific synthetic targets. While its structure is suggestive of a useful intermediate, specific examples of its incorporation into larger, more complex molecules are not present in the public domain.

Role in the Development of Novel Catalytic Systems or Ligands for Organic Transformations

Similarly, research detailing the application of this compound in the development of new catalytic systems or as a precursor for ligands in organic transformations appears to be unpublished or not widely disseminated. The potential for this molecule to be chemically modified into a ligand for metal-catalyzed reactions exists, but there are no specific examples to report.

Integration into Polymer Chemistry for Functional Material Development (e.g., monomers for specialized polymers)

The role of this compound in polymer chemistry is also an area with a lack of available data. There are no indications that it has been utilized as a monomer for the creation of specialized polymers or integrated into polymer chains to impart specific functionalities.

Precursor for Advanced Optoelectronic Materials Research and Organic Electronics

While nitro-aromatic compounds can sometimes be precursors for materials with interesting optical or electronic properties, there is no specific research linking this compound to the development of advanced optoelectronic materials or its use in the field of organic electronics.

Contribution to Methodological Developments in Organic Chemistry as a Model Substrate

The use of this compound as a model substrate to explore new chemical reactions or to study reaction mechanisms is not described in the available literature. Such studies are fundamental to advancing the field of organic chemistry, but this particular compound does not appear to have been a focus of such methodological developments.

Environmental Fate and Degradation Studies of Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate Academic Perspective

Photolytic Degradation Pathways under Simulated Environmental Conditions

The photolytic degradation of aromatic nitrocompounds is a significant process in their environmental transformation. These compounds are known to absorb UV light, which can initiate their decomposition. nih.gov For instance, 4-nitrotoluene (B166481) undergoes direct photolysis in the environment due to its absorption of UV radiation, with 4-methyl-2-nitrophenol (B89549) identified as a primary photodegradation product. nih.gov The quantum yields for the disappearance of aromatic nitrocompounds are generally low, on the order of 10⁻³, suggesting that deactivation back to the ground state is a major competing process. dtic.mil

In aqueous solutions, the photodegradation of nitroaromatic compounds can be enhanced by processes like the UV/H₂O₂ treatment. nih.gov This advanced oxidation process generates highly reactive hydroxyl radicals that accelerate the degradation. Studies on nitrobenzene (B124822) have shown that photolysis leads to the formation of various isomers of nitrophenol as the main initial products. nih.gov Further degradation can produce intermediates such as nitrohydroquinone, nitrocatechol, and eventually ring-cleavage products like formic acid, oxalic acid, and other small aliphatic molecules. nih.gov The initial stages of this degradation typically follow first-order kinetics. nih.gov

Table 1: Examples of Photodegradation Products from Related Nitroaromatic Compounds

| Parent Compound | Condition | Major Photoproducts |

|---|---|---|

| 4-Nitrotoluene | Environmental UV | 4-Methyl-2-nitrophenol nih.gov |

| Nitrobenzene | UV/H₂O₂ | p-Nitrophenol, m-Nitrophenol, o-Nitrophenol nih.gov |

| 2,4-Dinitrotoluene (in seawater) | Solar Simulation | 2,4-Dinitrobenzaldehyde, 2,4-Dinitrobenzylnitrile, 2-Amino-4-nitrobenzoic acid researchgate.net |

Microbial Transformation and Bioremediation Potential in Laboratory Research Models

The microbial degradation of nitroaromatic compounds is a key process in their environmental fate and a promising avenue for bioremediation. asm.orgslideshare.net The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. asm.orgnih.gov However, various microorganisms have evolved pathways to utilize them as sources of carbon, nitrogen, and energy. asm.org

Microbial degradation can proceed through either reductive or oxidative pathways.

Reductive Pathways: Under anaerobic conditions, the nitro group is typically reduced sequentially to nitroso, hydroxylamino, and finally amino groups. nih.gov Several anaerobic bacteria, including Desulfovibrio and Clostridium species, can reduce compounds like 2,4,6-trinitrotoluene (B92697) (TNT) to their corresponding amino derivatives. nih.gov For some nitrobenzoates, the pathway involves reduction to a hydroxylamino intermediate, which is then rearranged to a hydroxylated compound that can undergo ring fission. nih.govoup.com

Oxidative Pathways: Aerobic bacteria have developed several strategies to deal with nitroaromatic compounds. These include:

Dioxygenase attack: Enzymes insert two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.govdtic.mil This is a common initial step for compounds like 2-nitrotoluene (B74249) and nitrobenzene. dtic.milresearchgate.net

Monooxygenase attack: These enzymes can replace a nitro group with a hydroxyl group, also releasing nitrite. nih.gov

Oxidation of a methyl group: For compounds like 4-nitrotoluene, degradation can be initiated by the oxidation of the methyl group to form 4-nitrobenzyl alcohol, then 4-nitrobenzaldehyde, and finally 4-nitrobenzoate (B1230335), which then enters a reductive pathway. nih.gov

Strains of Pseudomonas, Burkholderia, and Arthrobacter have been identified that can mineralize various nitroaromatic compounds. oup.comnih.govnih.gov For example, Arthrobacter sp. SPG has been shown to degrade 2-nitrobenzoate (B253500) in soil microcosms by over 90% within 10-12 days, highlighting the potential for bioaugmentation in contaminated sites. nih.gov

Table 2: Microbial Degradation Pathways for Structurally Similar Compounds

| Compound | Organism | Initial Step | Key Intermediates |

|---|---|---|---|

| 4-Nitrotoluene | Pseudomonas sp. strain 4NT | Oxidation of methyl group | 4-Nitrobenzyl alcohol, 4-Nitrobenzoate, Protocatechuate nih.gov |

| 2-Nitrotoluene | Micrococcus sp. strain SMN-1 | Dioxygenase attack | 3-Methylcatechol researchgate.net |

| 4-Nitrobenzoate | Burkholderia cepacia (Strain PB4) | Partial reduction of nitro group | 4-Hydroxylaminobenzoate, Protocatechuate oup.com |

Hydrolytic Stability and Transformation Mechanisms in Aqueous Environments

The hydrolytic stability of Methyl 4-fluoro-3-methyl-5-nitrobenzoate is primarily determined by the ester functional group. The hydrolysis of methyl benzoates in aqueous solutions is a well-studied process that is highly dependent on pH and temperature. oieau.fr The reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (4-fluoro-3-methyl-5-nitrobenzoic acid) and methanol (B129727).

This hydrolysis can be catalyzed by both acids and bases, but the base-catalyzed mechanism (saponification) is typically more significant under environmental pH conditions (pH > 5). oieau.frquora.com The reaction proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon. oieau.fr The rate of hydrolysis is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease the rate. oieau.fr

Extrapolations of laboratory data to typical environmental conditions (e.g., pH 8, 10°C) suggest that the hydrolysis half-lives of methyl benzoate (B1203000) esters can range from several months to several years. oieau.fr For example, the presence of a 4-nitro group on methyl benzoate reduces its estimated half-life at pH 8 and 10°C to 0.1 years, compared to 1.8 years for the unsubstituted methyl benzoate. oieau.fr High-temperature water can also promote hydrolysis, even without the addition of acid or base catalysts. rsc.orgrsc.org

Table 3: Estimated Hydrolysis Half-Lives of Substituted Methyl Benzoates at pH 8 and 10°C

| Compound | Half-Life (Years) | Effect of Substituent |

|---|---|---|

| Methyl 4-methoxybenzoate | 4.8 | Electron-donating, decreases rate oieau.fr |

| Methyl benzoate | 1.8 | Unsubstituted reference oieau.fr |

Adsorption and Mobility Studies in Environmental Matrices (e.g., soil, sediment) within Research Contexts

The movement and distribution of a chemical like this compound in the environment are governed by its adsorption to soil and sediment particles. For related nitroaromatic compounds, soil organic matter (SOM) is the predominant factor controlling sorption. nih.gov This is in contrast to many apolar hydrophobic compounds, where sorption to clay minerals can be more significant. nih.gov

The interaction between nitroaromatics and SOM is thought to involve more than just hydrophobic partitioning; π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and the electron-rich aromatic structures within SOM likely play a crucial role. nih.gov This can lead to stronger binding than would be predicted based on hydrophobicity alone.

While SOM is often dominant, clay minerals can also contribute to adsorption, particularly if they contain exchangeable cations like potassium (K⁺). epa.gov The affinity and adsorption capacity of clays (B1170129) for nitroaromatic compounds generally follow the order kaolinite (B1170537) < illite (B577164) < montmorillonite. epa.gov

Based on these principles, a compound like 2-nitrotoluene is predicted to have moderate mobility in soil, with an estimated soil absorption coefficient (Koc) of 420. nih.gov In contrast, 4-nitrotoluene is expected to have high to moderate mobility. nih.gov The persistence of these compounds can be long, with estimated biodegradation half-lives in soil reaching 300 days for 2-nitrotoluene. nih.gov The low mobility and persistence of some nitroaromatics, like TNT, are major reasons for their long-term contamination of soil. tandfonline.com

Table 4: Factors Influencing Adsorption of Nitroaromatic Compounds in Soil

| Soil Component | Interaction Mechanism | Significance |

|---|---|---|

| Soil Organic Matter (SOM) | Hydrophobic partitioning, π-π electron donor-acceptor interactions | Predominant factor for many nitroaromatics nih.gov |

Research into By-product Formation During Environmental Degradation Processes

The environmental degradation of nitroaromatic compounds leads to the formation of a wide array of intermediate by-products before complete mineralization. The specific by-products formed depend on the parent compound and the degradation pathway (photolytic, microbial, hydrolytic).

During photolysis, the initial products are often hydroxylated derivatives, such as nitrophenols and nitrocatechols. nih.gov Further oxidation can lead to ring cleavage and the formation of small organic acids like formic, glyoxylic, and oxalic acid, as well as the release of nitrate (B79036) and nitrite ions. nih.gov

Microbial degradation pathways produce a distinct set of intermediates.

Oxidative pathways often lead to catechols and protocatechuates as key ring-cleavage precursors. For example, the degradation of 2-nitrotoluene can yield 3-methylcatechol, while 4-nitrotoluene degradation proceeds through 4-nitrobenzoate to protocatechuate. researchgate.netnih.gov The nitro group is typically released as nitrite. dtic.milnih.gov

Reductive pathways initially form hydroxylamino and amino derivatives. nih.gov For instance, 4-nitrobenzoate can be reduced to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.com In the case of TNT, a stepwise reduction leads to aminodinitrotoluenes and diaminonitrotoluenes. slu.se These amino derivatives can sometimes bind covalently to soil organic matter, contributing to the long-term persistence of the contamination. tandfonline.com

Hydrolysis of the ester group in this compound would yield 4-fluoro-3-methyl-5-nitrobenzoic acid and methanol. The subsequent degradation of the resulting nitrobenzoic acid would then follow the microbial or photolytic pathways described above.

Future Research Directions and Unexplored Reactivities of Methyl 4 Fluoro 3 Methyl 5 Nitrobenzoate

Exploration of C-F Bond Activation and Selective Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. wikipedia.org However, the presence of a strong electron-withdrawing nitro group on the aromatic ring of Methyl 4-fluoro-3-methyl-5-nitrobenzoate can facilitate nucleophilic aromatic substitution (SNAr) reactions, making the C-F bond more susceptible to cleavage. vapourtec.com Future research could focus on transition-metal-catalyzed C-F bond activation, which has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

Key research avenues include:

Catalyst Development: Investigating the efficacy of various transition metal complexes (e.g., palladium, nickel, copper) for C-F bond activation. mdpi.com The choice of ligands will be crucial in tuning the catalyst's reactivity and selectivity.

Cross-Coupling Reactions: Exploring Suzuki, Sonogashira, and Heck-type cross-coupling reactions at the C-F position to introduce new functional groups. mdpi.com The directing effects of the adjacent methyl and nitro groups will play a critical role in the regioselectivity of these transformations. fiveable.me

Mechanistic Studies: Employing kinetic and computational studies to elucidate the mechanism of C-F bond activation. Understanding the reaction pathway can lead to the rational design of more efficient catalytic systems.

| Reaction Type | Potential Catalyst/Reagent | Potential Product | Research Goal |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/BrettPhos, Base | Aryl-substituted derivative | Formation of new C-C bonds. mdpi.com |

| Sonogashira Coupling | Pd-catalyst, LiHMDS | Alkynyl-substituted derivative | Introduction of alkyne functionalities. mdpi.com |

| Hydrodefluorination | Transition Metal Hydride | 3-methyl-5-nitrobenzoate | Selective removal of fluorine. |

| Amination | Metal catalyst, Amine source | Amino-substituted derivative | Introduction of nitrogen-containing groups. |

Development of Novel Catalytic Asymmetric Transformations Utilizing the Compound

The existing functional groups on this compound offer multiple handles for asymmetric transformations. The reduction of the nitro group to an amine is a particularly promising avenue, as the resulting chiral amine can be a valuable building block for pharmaceuticals.

Future research could explore:

Asymmetric Nitro Reduction: Developing chiral catalysts (e.g., based on ruthenium, iridium, or rhodium) for the enantioselective reduction of the nitro group to an amine. organic-chemistry.org

Derivatization and Asymmetric Catalysis: Converting the ester or the nitro group into other functionalities that can then participate in well-established asymmetric reactions, such as Michael additions or aldol (B89426) reactions. researchgate.net

Organocatalysis: Investigating the use of chiral organocatalysts, such as proline derivatives or chiral thioureas, to catalyze transformations on derivatives of the title compound. nih.gov These catalysts can activate substrates through the formation of iminium ions or by hydrogen-bonding interactions. nih.gov

| Transformation | Potential Catalyst Type | Target Chiral Moiety | Significance |

|---|---|---|---|

| Nitro Group Reduction | Chiral transition metal complex | Chiral amine | Access to valuable chiral building blocks. |

| Michael Addition to a Derivative | Chiral thiourea (B124793) organocatalyst | Chiral γ-nitro compound | Synthesis of precursors for pharmaceuticals. nih.gov |

| Aldol Reaction of a Derivative | Chiral proline-based catalyst | Chiral β-hydroxy carbonyl | Formation of stereochemically rich structures. |

Investigations into Supramolecular Chemistry and Self-Assembly Properties of its Derivatives

The presence of a polar nitro group, a fluorine atom, and an ester functionality suggests that derivatives of this compound could engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. numberanalytics.comrsc.org These interactions are the driving forces behind supramolecular self-assembly.

Future research directions include:

Synthesis of Derivatives: Creating a library of derivatives by modifying the ester and nitro groups to introduce functionalities capable of specific non-covalent interactions (e.g., converting the ester to a carboxylic acid or amide for enhanced hydrogen bonding).

Crystal Engineering: Studying the co-crystallization behavior of these derivatives with other molecules to form structured materials. The interplay between hydrogen bonds from the nitro group and potential π-π stacking could lead to novel crystal packing arrangements. rsc.org

Self-Assembly in Solution: Investigating the ability of amphiphilic derivatives to self-assemble into higher-order structures like micelles, vesicles, or gels in solution.

Application in Flow Chemistry and Microreactor Technology for Enhanced Synthetic Efficiency and Control

Many reactions involving nitroaromatic compounds, particularly nitration and reduction, are highly exothermic and can be hazardous to perform on a large scale in traditional batch reactors. rsc.orgeuropa.eu Flow chemistry, which utilizes microreactors, offers significant advantages in terms of safety, efficiency, and control. cosmic-etn.eukth.se

Potential applications in this area are:

Safe Synthesis: Developing a continuous flow process for the synthesis of this compound itself. Aromatic nitration is a classic example of a reaction that benefits greatly from the superior heat transfer and precise temperature control of microreactors. vapourtec.comrsc.org

Hazardous Transformations: Performing subsequent hazardous reactions, such as the reduction of the nitro group, in a flow system. This would minimize the risk of thermal runaway and allow for the safe use of highly reactive reagents. europa.eu

Process Optimization: Using microreactors to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, stoichiometry) for transformations involving this compound, leading to higher yields and purities. numberanalytics.com The small reaction volumes in microreactors reduce waste and cost during the optimization phase. cosmic-etn.eu

Interdisciplinary Research Avenues with Nanoscience, Analytical Chemistry, and Computational Design

The unique electronic and structural features of this compound and its derivatives make it a candidate for exploration in several interdisciplinary fields.

Nanoscience: Derivatives of this compound could be synthesized to act as ligands for modifying the surface of nanoparticles or quantum dots. The aromatic core could provide a stable anchor, while the functional groups could be used to tune the electronic properties or solubility of the nanomaterials. Furthermore, materials incorporating this moiety could be explored for sensing applications, as nitroaromatic compounds are known to quench the fluorescence of various fluorophores, forming the basis of chemical sensors. mdpi.comnih.gov

Analytical Chemistry: The compound itself could serve as a useful standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC) for the detection of related nitroaromatic pollutants. mdpi.com Additionally, its electrochemical properties could be investigated for the development of novel sensors, as the nitro group is electrochemically active and can be readily reduced. rsc.org

Computational Design: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's reactivity and properties before undertaking extensive experimental work. acs.org Computational studies could model the C-F bond activation energy with different catalysts, predict the stereochemical outcome of asymmetric reactions, and simulate the non-covalent interactions that govern supramolecular assembly. acs.orgnih.gov This in silico approach can guide experimental design, saving time and resources.

Q & A

Q. What are the key synthetic routes for Methyl 4-fluoro-3-methyl-5-nitrobenzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

Esterification : Methylation of 4-fluoro-3-methylbenzoic acid using methanol and a catalyst like sulfuric acid or via a methyl halide (e.g., methyl iodide under basic conditions).

Nitration : Introduction of the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄). The directing effects of the fluoro and methyl groups ensure regioselectivity, with the nitro group favoring the meta position relative to the electron-withdrawing fluoro substituent .

Purification steps may involve column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Q. How can the purity and identity of this compound be confirmed?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Analyze chemical shifts for diagnostic signals (e.g., ester methyl at ~3.9 ppm, aromatic protons influenced by electron-withdrawing groups).

- ¹⁹F NMR : Confirm fluorine presence (δ ≈ -110 to -120 ppm for aromatic F) .

- IR : Identify ester carbonyl (~1720 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents are suitable for recrystallization of this compound?

- Methodological Answer : Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures. Solubility tests at varying temperatures are critical. For example, dissolve the compound in hot ethanol and slowly cool to induce crystallization. Filter under reduced pressure and dry in a desiccator .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular and crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed using Mercury or OLEX2 .

- Validation : Check for residual electron density and R-factors (R₁ < 0.05 for high-quality data).

Q. How do substituents influence the regioselectivity of nitration in the synthesis of this compound?

- Methodological Answer :

- Electronic Effects : The fluoro group (meta-directing, electron-withdrawing) and methyl group (ortho/para-directing, electron-donating) compete. Nitration favors the 5-position due to the fluoro group’s dominance, directing the nitro group meta to itself (ortho to methyl) .

- Experimental Validation : Compare reaction outcomes using alternative nitrating agents (e.g., acetyl nitrate) or monitor intermediates via HPLC .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., C=O⋯H-C or nitro group interactions). For example, the ester carbonyl may form C=O⋯H-C contacts with adjacent methyl or aromatic protons .

- Thermal Analysis : DSC/TGA can correlate melting behavior with packing efficiency. Stronger intermolecular interactions (e.g., π-π stacking) often increase melting points .

Q. How can computational methods predict the reactivity of this compound in further functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.